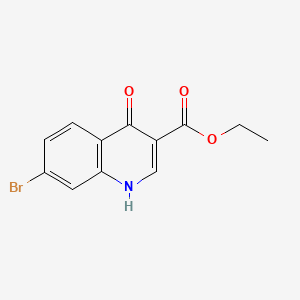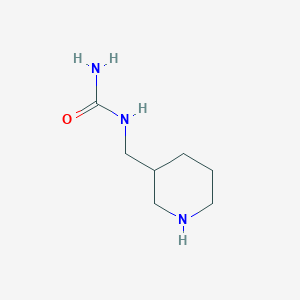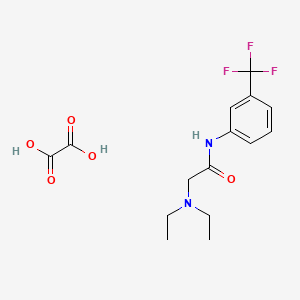
2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a diethylamino group, a trifluoromethyl-substituted phenyl ring, and an acetamide moiety, combined with oxalate as a counterion. This combination of functional groups imparts distinctive chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves multiple steps:
Formation of the Acetamide Intermediate: The initial step often involves the reaction of 3-(trifluoromethyl)aniline with acetic anhydride to form N-(3-(trifluoromethyl)phenyl)acetamide.
Introduction of the Diethylamino Group: The acetamide intermediate is then reacted with diethylamine under suitable conditions, such as in the presence of a base like sodium hydride, to yield 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Formation of the Oxalate Salt: Finally, the free base is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group in the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group which imparts stability and lipophilicity.
Mechanism of Action
The mechanism by which 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can engage in hydrogen bonding or electrostatic interactions, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(3-(Trifluoromethyl)phenyl)acetamide: Does not have the diethylamino group, affecting its solubility and reactivity.
2-(Dimethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with dimethylamino instead of diethylamino, leading to variations in steric and electronic properties.
Uniqueness
The presence of both the diethylamino group and the trifluoromethyl-substituted phenyl ring in 2-(diethylamino)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate imparts unique chemical and biological properties. This combination enhances its solubility, stability, and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(diethylamino)-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.C2H2O4/c1-3-18(4-2)9-12(19)17-11-7-5-6-10(8-11)13(14,15)16;3-1(4)2(5)6/h5-8H,3-4,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPUUOIBGYOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
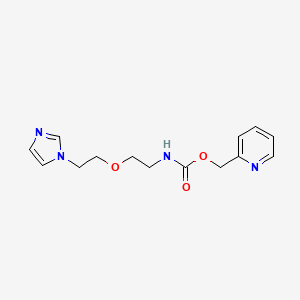
![2-[2-(Trifluoromethyl)-4,5-dihydroimidazol-1-yl]ethanamine](/img/structure/B2730295.png)
![4-benzyl-1-{[(2-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2730297.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2730298.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2730299.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2730300.png)

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2730302.png)
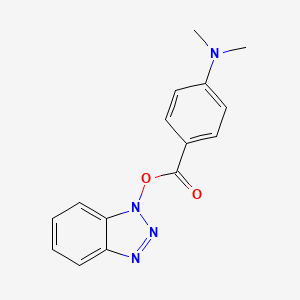
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2730305.png)
